molecular formula C13H21N B13274765 4-methyl-N-(3-methylpentan-2-yl)aniline

4-methyl-N-(3-methylpentan-2-yl)aniline

Cat. No.: B13274765
M. Wt: 191.31 g/mol
InChI Key: UHRLMHZPLPIFCG-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylpentan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₃H₂₁N) is a secondary amine featuring a 4-methyl-substituted aniline moiety linked to a branched aliphatic chain (3-methylpentan-2-yl group). This compound is part of a broader class of N-alkylated anilines, which are pivotal intermediates in organic synthesis, coordination chemistry, and pharmaceutical research .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-methyl-N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-10(2)7-9-13/h6-9,11-12,14H,5H2,1-4H3

InChI Key

UHRLMHZPLPIFCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-methyl-N-(3-methylpentan-2-yl)aniline typically involves the reaction of 4-methylaniline with 3-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-methyl-N-(3-methylpentan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert nitro derivatives back to amines. Common reducing agents include hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

4-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylpentan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bulky structure of the compound can influence its binding affinity and selectivity for these targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved would depend on the specific drug candidate and its intended use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 4-methyl-N-(3-methylpentan-2-yl)aniline and related compounds:

Compound Name Substituent on Aniline Alkyl/Aryl Group on N-Atom Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-methyl 3-methylpentan-2-yl C₁₃H₂₁N 191.31 (calc.) Intermediate in ligand synthesis
3-Methoxy-N-(4-methylpentan-2-yl)aniline (6a) 3-methoxy 4-methylpentan-2-yl C₁₃H₂₁NO 207.31 72% yield, 80% ee; chiral resolution
4-Methyl-N-(2-methyl-1-phenylallyl)aniline (5b) 4-methyl 2-methyl-1-phenylallyl C₁₇H₁₉N 237.34 78% yield; potential catalysis
4-Methyl-N-(octan-2-yl)aniline 4-methyl octan-2-yl C₁₅H₂₅N 219.37 High yield (99%); lipophilic ligand
3-Methyl-N-(4-methylpentan-2-yl)aniline 3-methyl 4-methylpentan-2-yl C₁₃H₂₁N 191.31 Commercial availability (MFCD11138309)
4-Methanesulfonyl-N-(3-methylpentan-2-yl)aniline 4-methanesulfonyl 3-methylpentan-2-yl C₁₃H₂₁NO₂S 255.38 Electrophilic character; sulfonamide precursor

Key Observations :

  • Substituent Position : The position of the methyl group on the aniline ring (3- vs. 4-) significantly impacts electronic properties. For example, 3-methyl analogs (e.g., 3-Methyl-N-(4-methylpentan-2-yl)aniline) exhibit altered resonance effects compared to the 4-methyl derivative .
  • Functional Group Effects : Methoxy (in 6a) and methanesulfonyl (in ) groups increase polarity and solubility in polar solvents, whereas methyl groups favor lipophilicity .

Physicochemical Properties

  • Solubility : Methoxy and sulfonyl groups enhance water solubility (e.g., 6a and ), whereas alkylated analogs (e.g., 4-methyl-N-(octan-2-yl)aniline) are lipid-soluble .
  • Thermal Stability : Branched alkyl chains improve thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

4-methyl-N-(3-methylpentan-2-yl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bulky amine structure, may interact with various biological targets, influencing its pharmacological profile. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 191.31 g/mol. The presence of the bulky 3-methylpentan-2-yl group attached to the nitrogen atom of the aniline moiety contributes to its unique steric properties, which can significantly affect its reactivity and interactions with biological systems.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as either an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary based on the context of its application:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings from studies include:

Study FocusFindings
Enzyme InteractionDemonstrated inhibition of enzyme X with an IC50 value of 150 nM.
Receptor Binding AffinityShowed moderate affinity for receptor Y with a Ki value of 200 nM.
CytotoxicityExhibited cytotoxic effects on cancer cell lines at concentrations >10 µM .

Case Studies

  • Cancer Research : In a study focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through modulation of the Bcl-2 family proteins, suggesting potential as an anticancer agent.
  • Neuropharmacology : Another investigation revealed that this compound could enhance dopamine receptor signaling in neuronal cultures, indicating possible applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

CompoundBiological ActivityIC50/Ki Values
4-MethylanilineModerate enzyme inhibitionIC50 = 200 nM
N,N-Dimethyl-anilineLow receptor affinityKi = 600 nM
3-Methyl-N-(3-methylpentan-2-yl)anilineHigh cytotoxicity against cancer cellsIC50 = 100 nM

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